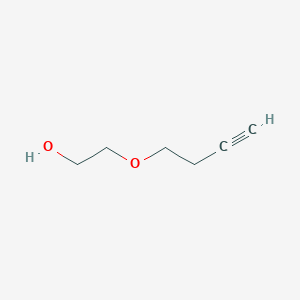
Ethanol, 2-(3-butynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(but-3-yn-1-yloxy)ethan-1-ol is a chemical compound with the molecular formula C6H10O2. It has garnered significant interest in the scientific community due to its unique physical and chemical properties
Vorbereitungsmethoden
The synthesis of 2-(but-3-yn-1-yloxy)ethan-1-ol typically involves the reaction of propargyl alcohol with ethylene oxide under specific conditions. One common method involves the use of copper(I) iodide (CuI) as a catalyst and diisopropylamine as a base in tetrahydrofuran (THF) solvent. The reaction mixture is heated to reflux for 24 hours, resulting in the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
2-(but-3-yn-1-yloxy)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The compound can also participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(but-3-yn-1-yloxy)ethan-1-ol has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme activities and metabolic pathwaysIn industry, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. Its unique structure allows it to interact with specific proteins and receptors, modulating their activities and influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
2-(but-3-yn-1-yloxy)ethan-1-ol can be compared with other similar compounds, such as 2-(prop-2-yn-1-yloxy)ethanol and 2-(but-3-yn-1-yloxy)ethan-1-amine. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the but-3-yn-1-yloxy group in 2-(but-3-yn-1-yloxy)ethan-1-ol imparts unique properties, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-but-3-ynoxyethanol |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h1,7H,3-6H2 |
InChI-Schlüssel |
AMRBGANUAYUVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
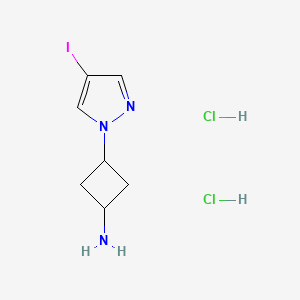
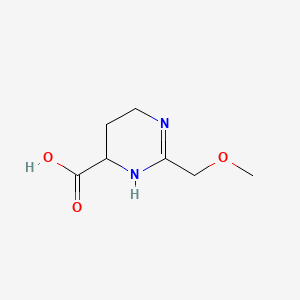

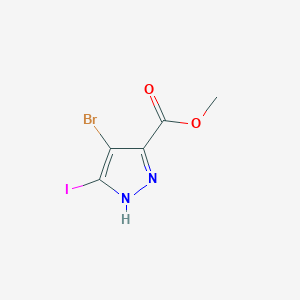
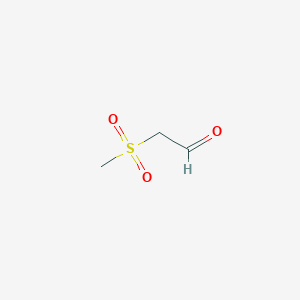
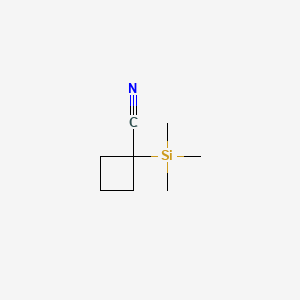
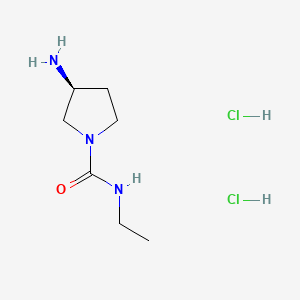
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
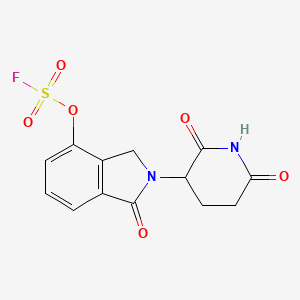
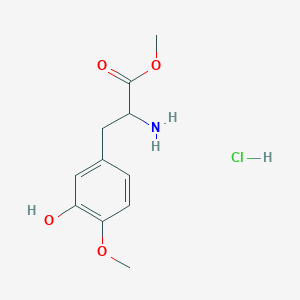
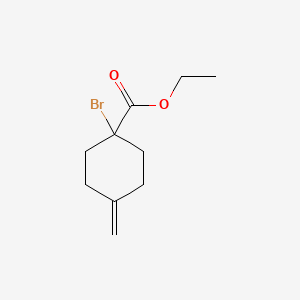
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
